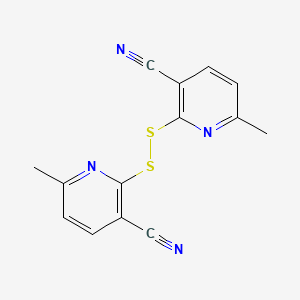
2,2'-Disulfanediylbis(6-methylpyridine-3-carbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) typically involves the transformation of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson’s reagent, which leads to the formation of the desired disulfide compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bridge can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bridge can be utilized in studies related to protein folding and disulfide bond formation in biological systems.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows the compound to participate in electron transfer processes, which can modulate the redox state of other molecules. The pyridine rings can also interact with various molecular targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(5,6,7,8-tetrahydroquinoline-3-carbonitrile): Similar structure with a different heterocyclic ring.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains a disulfide bridge but different substituents on the aromatic rings.
Uniqueness
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is unique due to its specific combination of pyridine rings and the disulfide bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
54364-28-2 |
|---|---|
分子式 |
C14H10N4S2 |
分子量 |
298.4 g/mol |
IUPAC名 |
2-[(3-cyano-6-methylpyridin-2-yl)disulfanyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4S2/c1-9-3-5-11(7-15)13(17-9)19-20-14-12(8-16)6-4-10(2)18-14/h3-6H,1-2H3 |
InChIキー |
KSKAFHFCIPBTTH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C#N)SSC2=C(C=CC(=N2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
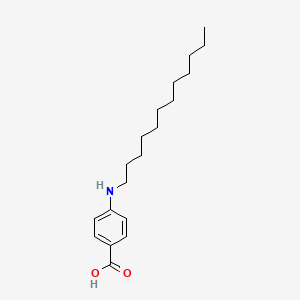
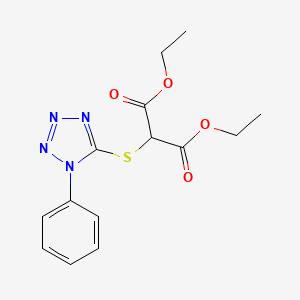
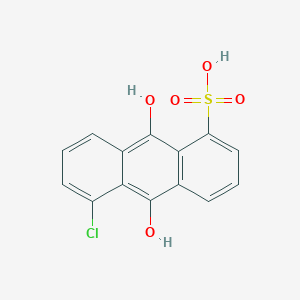
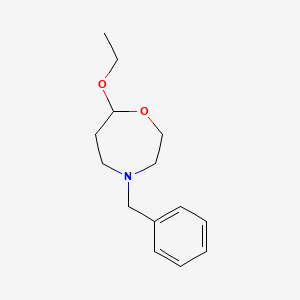


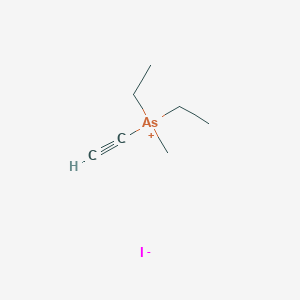
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
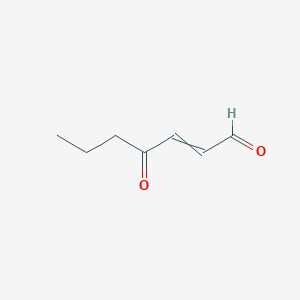
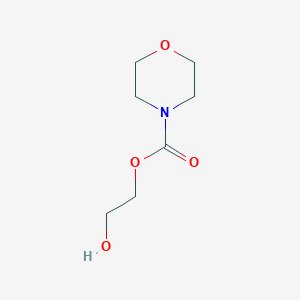
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)
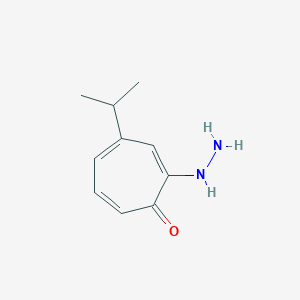
![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
